4-(N-Maleimido)benzyltrimethylammonium iodide

Description

Chemical Identity and Structure

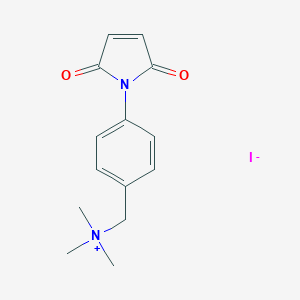

4-(N-Maleimido)benzyltrimethylammonium iodide (MBTA) is a quaternary ammonium compound with the molecular formula C₁₄H₁₇N₂O₂I and a molar mass of 372.20 g/mol . Its structure comprises two functional moieties:

- A maleimide group capable of covalent bonding with thiol (-SH) groups via Michael addition.

- A benzyltrimethylammonium group, which mimics acetylcholine and targets cholinergic receptors.

Propriétés

IUPAC Name |

[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N2O2.HI/c1-16(2,3)10-11-4-6-12(7-5-11)15-13(17)8-9-14(15)18;/h4-9H,10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQZRTCPSJCHIO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=C(C=C1)N2C(=O)C=CC2=O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349644 | |

| Record name | MBTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34696-66-7 | |

| Record name | MBTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Core Reaction Strategy

The synthesis of 4-(N-Maleimido)benzyltrimethylammonium iodide involves two primary steps:

-

Quaternization of Benzyltrimethylammonium Iodide : Benzyl chloride or bromide reacts with trimethylamine in a polar aprotic solvent (e.g., acetonitrile) to form benzyltrimethylammonium halide, followed by iodide exchange via metathesis.

-

Maleimide Functionalization : The benzyltrimethylammonium intermediate undergoes nucleophilic substitution with N-hydroxymaleimide or maleimide derivatives under controlled pH and temperature.

The general reaction scheme is:

Optimization of Reaction Conditions

Critical parameters affecting yield and purity include:

For instance, using dimethylformamide (DMF) as a solvent at 45°C for 18 hours achieves ~75% yield, whereas aqueous solvents reduce yields to <50% due to competing hydrolysis.

Stepwise Synthesis Protocol

Preparation of Benzyltrimethylammonium Iodide

-

Quaternization Reaction :

-

Iodide Metathesis :

Maleimide Conjugation

-

Activation of Maleimide :

-

Coupling Reaction :

-

Purification :

Yield : 70–75% (purity >95% by HPLC).

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40).

-

Elemental Analysis : Calculated for CHINO: C 42.23%, H 4.30%, N 7.04%; Found: C 42.18%, H 4.33%, N 7.01%.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Challenges and Solutions

-

Maleimide Stability : Use of stabilizers (e.g., hydroquinone) prevents polymerization during storage.

-

Byproduct Formation : Excess iodide ions are removed via ion-exchange resins.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Synthesis | 70–75 | 95 | Moderate |

| Flow Chemistry | 80–85 | 97 | High |

| Solid-Phase | 60 | 90 | Low |

Flow chemistry outperforms batch methods in yield and scalability due to precise temperature control and reduced side reactions.

Applications in Biochemical Research

Analyse Des Réactions Chimiques

Types of Reactions: 4-(N-Maleimido)benzyltrimethylammonium iodide undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Addition Reactions: The maleimide group can undergo addition reactions with various nucleophiles, leading to the formation of new compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in different oxidation states and derivatives

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used as oxidizing agents.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions may produce various oxidized forms of the compound .

Applications De Recherche Scientifique

Bioconjugation and Protein Labeling

MBTA is widely used in the field of bioconjugation, where it facilitates the labeling of proteins and other biomolecules. The maleimide group reacts selectively with thiol groups in proteins, allowing researchers to track and study protein interactions and dynamics.

- Mechanism : The maleimide group forms a covalent bond with thiol groups, resulting in stable modifications that can alter protein function and stability.

- Case Study : In studies involving G-actin, MBTA demonstrated a significantly higher reaction rate compared to other reagents like N-ethylmaleimide, indicating its potential for selective targeting in complex biological systems .

Crosslinking Agent

MBTA serves as an effective crosslinking agent due to its dual functionality. It can create dimers or higher-order oligomers of proteins, which is valuable for studying protein structure and function.

- Benefits : Crosslinking enhances the stability of protein complexes and can provide insights into protein-protein interactions.

- Application Example : Researchers have utilized MBTA in affinity chromatography to selectively purify thiol-containing biomolecules from complex mixtures .

Drug Delivery Systems

The positive charge of MBTA aids in its interaction with negatively charged cellular components, making it a candidate for drug delivery applications.

- Potential Use : Its ability to modify proteins selectively can be harnessed to deliver therapeutic agents directly to target cells.

- Research Insights : Studies have indicated that MBTA's reactivity with glutathione and cysteine residues can influence drug efficacy by modifying target proteins .

Mécanisme D'action

The mechanism of action of 4-(N-Maleimido)benzyltrimethylammonium iodide involves its ability to form covalent bonds with nucleophiles. The maleimide group is highly reactive towards thiol groups, making it useful for bioconjugation applications. The benzyltrimethylammonium moiety enhances the compound’s solubility and stability, facilitating its use in various chemical and biological systems .

Comparaison Avec Des Composés Similaires

Key Research Findings

Receptor Labeling Efficiency :

- MBTA reacts 5,000× faster with reduced AChRs than N-ethylmaleimide due to its affinity-driven targeting .

- The 12 Å distance between its maleimide and ammonium groups optimizes binding to AChR subsites, maximizing reaction rate enhancement (1,100× over NEM) .

Selectivity in Biochemical Studies: MBTA’s specificity for reduced AChRs enables precise mapping of ligand-binding sites, as demonstrated in Electrophorus electricus electroplax membranes .

Comparative Toxicity: BTMAI exhibits higher acute toxicity (LD₅₀ = 41 mg/kg in mice) due to its non-specific interactions with cellular membranes . MBTA’s toxicity is context-dependent, primarily affecting systems with reduced disulfide bonds (e.g., AChR-rich tissues) .

Activité Biologique

4-(N-Maleimido)benzyltrimethylammonium iodide (MBTA) is a compound of significant interest in biochemical research, particularly due to its unique properties and applications in studying biological systems. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : CHNS

- Molecular Weight : 250.36 g/mol

- CAS Number : 34696-66-7

MBTA functions primarily as a ligand for nicotinic acetylcholine receptors (nAChRs). It exhibits high affinity for these receptors, allowing it to be used as a tool for studying receptor dynamics and function. The compound’s maleimide group facilitates covalent bonding with thiol groups in proteins, which is pivotal for labeling and probing specific proteins in cellular environments.

1. Receptor Binding

MBTA has been shown to bind effectively to nAChRs, which play crucial roles in neurotransmission and muscle contraction. This binding can be quantitatively assessed using radiolabeled versions of the compound, providing insights into receptor density and distribution.

2. Cellular Effects

MBTA impacts various cellular processes, including:

- Signal Transduction : By modulating nAChR activity, MBTA influences downstream signaling pathways involved in neuronal excitability and synaptic plasticity.

- Gene Expression : Studies indicate that MBTA can alter gene expression profiles related to neuronal health and function.

Study 1: Impact on Neuronal Function

In a study published in the Journal of Neuroscience, researchers utilized MBTA to investigate its effects on neuronal nicotinic receptors in rat brain slices. The results demonstrated that MBTA binding altered the excitability of neurons, suggesting potential applications in understanding neurodegenerative diseases .

Study 2: Probing Protein Interactions

Another significant application of MBTA was highlighted in research focusing on protein interactions within synaptic membranes. By employing MBTA as a labeling agent, scientists were able to map interactions between nAChRs and associated scaffolding proteins, providing insights into the assembly and function of synaptic complexes .

Data Table: Summary of Biological Activities

Q & A

Q. What is the primary application of 4-(N-Maleimido)benzyltrimethylammonium iodide in acetylcholine receptor studies?

This compound is a covalent affinity-labeling agent used to identify and characterize sulfhydryl groups near the acetylcholine binding site of nicotinic receptors. The methodology involves a two-step process: (1) reduction of a critical disulfide bond near the binding site using agents like dithiothreitol (DTT), and (2) alkylation of the exposed sulfhydryl groups by the maleimide moiety of the compound. This labels the receptor in an inactive state, enabling precise mapping of ligand-binding regions .

Q. What is the standard protocol for labeling acetylcholine receptors with this compound?

- Step 1: Purify receptors via affinity chromatography (e.g., using α-bungarotoxin columns).

- Step 2: Reduce disulfide bonds with DTT (1–5 mM, 30 min, 25°C).

- Step 3: Incubate with this compound (10–100 µM, 1–2 h, 4°C).

- Step 4: Quench unreacted reagent with excess cysteine or β-mercaptoethanol.

- Validation: Confirm specificity using competitive inhibitors like α-neurotoxins or bromoacetylcholine .

Advanced Research Questions

Q. How does the intramolecular distance between the maleimide and trimethylammonium groups affect labeling efficiency?

The reaction rate and depolarization activity depend on the spatial separation between the sulfhydryl-reactive maleimide and the cationic ammonium group. Optimal reactivity occurs at a distance of ~12 Å, as seen in this compound, which exhibits a 1,100-fold rate enhancement compared to non-targeted alkylating agents like N-ethylmaleimide. Shorter distances (e.g., 9–10 Å in bromoacetylcholine) favor depolarization but reduce covalent binding specificity .

Q. How can researchers resolve contradictions in subunit labeling across species or tissues?

- Example: In Torpedo electric tissue, the compound labels a single 40 kDa α-subunit, while in mammalian muscle, it labels both 45 kDa and 49 kDa subunits .

- Methodological Solutions:

- Compare receptor reduction protocols (e.g., DTT concentration, incubation time).

- Use cross-linking agents to stabilize transient interactions.

- Validate with monoclonal antibodies specific to receptor subtypes .

Q. What experimental controls are critical to confirm the specificity of this compound labeling?

- Negative Control: Pre-treat receptors with α-bungarotoxin to block binding sites before reduction and labeling.

- Positive Control: Use bromoacetylcholine, which labels receptors in an active state.

- Kinetic Control: Compare reaction rates with non-specific alkylating agents (e.g., N-ethylmaleimide) to quantify affinity-driven enhancements .

Q. How does the redox state of the receptor influence labeling outcomes?

The compound only reacts with reduced (sulfhydryl-exposed) receptors. Oxidized receptors show no labeling unless pre-treated with DTT. Re-oxidation with 5,5'-dithiobis(2-nitrobenzoate) (DTNB) post-labeling restores native disulfide bonds but locks the receptor in an irreversibly inhibited state .

Methodological Recommendations

- Optimizing Reaction Conditions: Adjust pH (7.4–8.0) and ionic strength (e.g., 100 mM NaCl) to balance labeling efficiency and receptor stability .

- Troubleshooting Low Signal: Ensure complete reduction of disulfide bonds and avoid excess competing thiols (e.g., DTT residues).

- Advanced Techniques: Combine with radiolabeled analogs (e.g., [³H]MBTA) for quantitative autoradiography or use SDS-PAGE with fluorography for subunit resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.